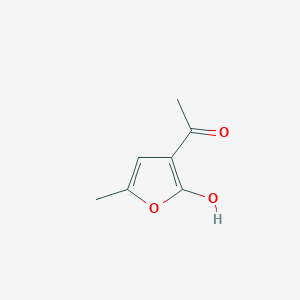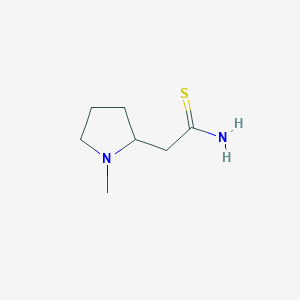
2-(1-Methylpyrrolidin-2-yl)ethanethioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Methylpyrrolidin-2-yl)ethanethioamide is an organic compound that features a pyrrolidine ring substituted with a methyl group at the nitrogen atom and an ethanethioamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methylpyrrolidin-2-yl)ethanethioamide typically involves the reaction of 1-methylpyrrolidine with ethanethioamide under specific conditions. One common method includes the use of dichloromethane as a solvent and a base such as triethylamine to facilitate the reaction . The reaction is carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The choice of solvents and reagents may also be optimized to reduce costs and environmental impact.
化学反応の分析
Types of Reactions
2-(1-Methylpyrrolidin-2-yl)ethanethioamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The ethanethioamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
科学的研究の応用
2-(1-Methylpyrrolidin-2-yl)ethanethioamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.
作用機序
The mechanism of action of 2-(1-Methylpyrrolidin-2-yl)ethanethioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
2-(pyrrolidin-1-yl)ethanethioamide: Similar structure but lacks the methyl group on the pyrrolidine ring.
1-(1-Methylpyrrolidin-2-yl)methanamine: Contains a methanamine group instead of ethanethioamide.
Uniqueness
2-(1-Methylpyrrolidin-2-yl)ethanethioamide is unique due to the presence of both the methyl-substituted pyrrolidine ring and the ethanethioamide group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific research applications.
特性
分子式 |
C7H14N2S |
|---|---|
分子量 |
158.27 g/mol |
IUPAC名 |
2-(1-methylpyrrolidin-2-yl)ethanethioamide |
InChI |
InChI=1S/C7H14N2S/c1-9-4-2-3-6(9)5-7(8)10/h6H,2-5H2,1H3,(H2,8,10) |
InChIキー |
CVWPFKKSUYPNLC-UHFFFAOYSA-N |
正規SMILES |
CN1CCCC1CC(=S)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


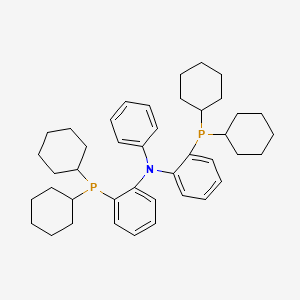
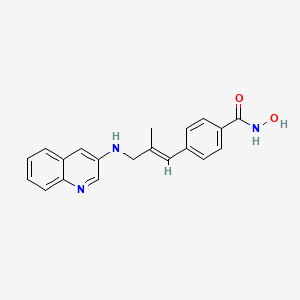
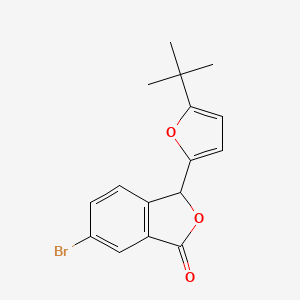
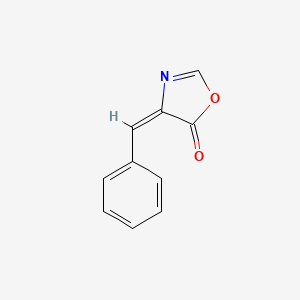
![2-(Carboxy(hydroxy)methyl)-7-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12889017.png)
![3-[4-(2-Chlorophenyl)-2-methyl-1,3-oxazol-5-yl]propanoic acid](/img/structure/B12889018.png)
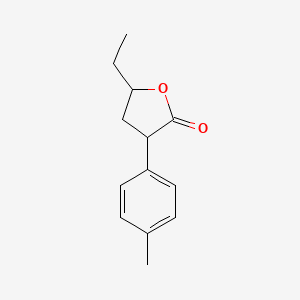

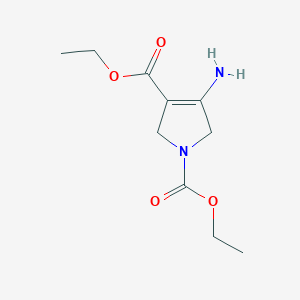
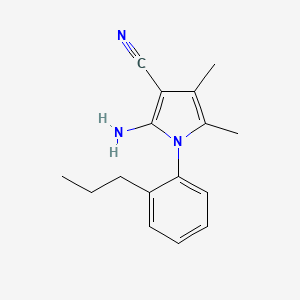

![(3aS,9aR)-3a,4,5,6,7,8,9,9a-Octahydrocycloocta[d][1,2]oxazole](/img/structure/B12889061.png)
